molecular formula C3H6O3 B122180 1,3,5-Trioxane CAS No. 110-88-3

1,3,5-Trioxane

Cat. No.: B122180
CAS No.: 110-88-3
M. Wt: 90.08 g/mol
InChI Key: BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Description

1,3,5-Trioxane is a chemical compound with the molecular formula C₃H₆O₃. It is a white, highly water-soluble solid with a chloroform-like odor. This compound is a stable cyclic trimer of formaldehyde, consisting of a six-membered ring with three carbon atoms alternating with three oxygen atoms .

Mechanism of Action

1,3,5-Trioxane, also known as trioxane or trioxin, is a chemical compound with the molecular formula C3H6O3 . It is a stable cyclic trimer of formaldehyde and is highly water-soluble .

Target of Action

This compound is primarily used as a source of anhydrous formaldehyde . It can be used interchangeably with formaldehyde and paraformaldehyde . The primary targets of this compound are the molecules and structures that interact with formaldehyde.

Mode of Action

This compound, due to its cyclic structure, is more stable and requires high temperatures to react . It is known to release formaldehyde, which can then interact with its targets .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving formaldehyde, given that this compound is a source of formaldehyde . Formaldehyde is involved in various biochemical processes, including the formation of methylene bridges in proteins and nucleic acids.

Pharmacokinetics

Given its high water solubility , it is expected to be readily absorbed and distributed in the body. Its metabolism likely involves the release of formaldehyde, and excretion pathways would be similar to those of formaldehyde.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its stability and reactivity can be affected by temperature, as it requires high temperatures to react . Additionally, the presence of water can influence its solubility and therefore its distribution and action in the body .

Safety and Hazards

1,3,5-Trioxane is classified as a flammable solid . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing its dust and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Future Directions

1,3,5-Trioxane is attracting increasing attention as an alternative starting material to formaldehyde solution for preparing anhydrous formaldehyde, which is used to manufacture disinfectant agents, acetal resins, bonding materials, pesticides, molding materials, antibacterial agents, etc . In particular, acetal resins are being more widely used in areas where metals were traditional, because of their superior chemical stability, mechanical strength, and plasticity .

Biochemical Analysis

Biochemical Properties

1,3,5-Trioxane plays a significant role in biochemical reactions due to its ability to release formaldehyde. In biological systems, formaldehyde can interact with various enzymes, proteins, and other biomolecules. For instance, formaldehyde can form cross-links between proteins, affecting their structure and function. Enzymes such as formaldehyde dehydrogenase can metabolize formaldehyde, converting it into less toxic compounds. The interactions of this compound with these biomolecules can lead to alterations in cellular processes and functions .

Cellular Effects

This compound influences various types of cells and cellular processes primarily through the release of formaldehyde. Formaldehyde can affect cell signaling pathways, gene expression, and cellular metabolism. For example, formaldehyde can induce DNA-protein cross-links, leading to changes in gene expression and potentially causing cytotoxic effects. Additionally, formaldehyde can disrupt cellular metabolism by inhibiting key metabolic enzymes. The impact of this compound on cellular function is thus closely linked to its ability to release formaldehyde .

Molecular Mechanism

The molecular mechanism of action of this compound involves its decomposition to release formaldehyde. Formaldehyde can bind to nucleophilic sites on biomolecules, forming covalent adducts. This binding can inhibit enzyme activity, alter protein function, and affect gene expression. For instance, formaldehyde can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage. The effects of this compound at the molecular level are therefore mediated by the interactions of formaldehyde with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can decompose to release formaldehyde under certain conditions. Long-term exposure to this compound can lead to sustained release of formaldehyde, resulting in prolonged effects on cellular function. In vitro and in vivo studies have shown that the stability and degradation of this compound can influence its long-term impact on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, the release of formaldehyde can lead to toxic effects, including cytotoxicity and genotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. High doses of this compound can cause adverse effects, such as tissue damage and organ toxicity, due to the accumulation of formaldehyde .

Metabolic Pathways

This compound is involved in metabolic pathways that include the release and metabolism of formaldehyde. Enzymes such as formaldehyde dehydrogenase play a crucial role in detoxifying formaldehyde by converting it into formate, which can be further metabolized. The interaction of this compound with these metabolic enzymes can affect metabolic flux and alter metabolite levels. The metabolic pathways of this compound are thus closely linked to the metabolism of formaldehyde .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and interactions with transporters and binding proteins. The high water solubility of this compound allows it to diffuse easily through cellular membranes. Transporters and binding proteins may facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various cellular compartments, including the cytoplasm and nucleus. Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its activity and function. The subcellular localization of this compound can thus play a crucial role in determining its biological effects .

Chemical Reactions Analysis

1,3,5-Trioxane undergoes various chemical reactions, primarily involving the release of formaldehyde. Some key reactions include:

Common reagents and conditions used in these reactions include acidic catalysts for trimerization and elevated temperatures for decomposition and polymerization.

Comparison with Similar Compounds

1,3,5-Trioxane is unique due to its stable cyclic trimer structure and its ability to release formaldehyde under specific conditions. Similar compounds include:

Each of these compounds has distinct properties and applications, but this compound stands out for its stability and versatility in releasing formaldehyde.

Properties

IUPAC Name

1,3,5-trioxane
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InChI

InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2
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InChI Key

BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Canonical SMILES

C1OCOCO1
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Molecular Formula

C3H6O3
Record name 1,3,5-TRIOXANE
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DSSTOX Substance ID

DTXSID4021925
Record name 1,3,5-Trioxane
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Molecular Weight

90.08 g/mol
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Physical Description

Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62 °C; boils at 115 °C without polymerization. The cyclic trimer of formaldehyde., Other Solid, White solid with a chloroform-like odor; [HSDB] White crystalline powder; [MSDSonline]
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Boiling Point

238.1 °F at 759 mmHg (NTP, 1992), 114.5 °C @ 759 MM HG
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Flash Point

113 °F (NTP, 1992), 45 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS, SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE
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Density

1.17 at 149 °F (NTP, 1992) - Denser than water; will sink, 1.17 @ 65 °C
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

13 mmHg at 77 °F (NTP, 1992), 13.0 [mmHg]
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Color/Form

CRYSTALLINE SOLID, RHOMBIC NEEDLES FROM ETHER, WHITE

CAS No.

110-88-3
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Melting Point

147 °F (NTP, 1992), 64 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of 1,3,5-trioxane?

A1: this compound has the molecular formula C3H6O3 and a molecular weight of 90.08 g/mol. Structurally, it is a six-membered ring containing three carbon atoms alternating with three oxygen atoms. Each carbon atom is bonded to two hydrogen atoms. This symmetrical arrangement leads to its classification as a heterocyclic compound.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic methods to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): [] Both 1H NMR and 13C NMR provide valuable insights into the structure and dynamics of this compound. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study molecular vibrations within this compound. [, , ]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): This technique is valuable for investigating the electronic transitions within this compound and related radicals. []
  • Rotational Spectroscopy: High-resolution rotational spectroscopy provides precise information about the rotational constants and structure of this compound, particularly relevant for its potential detection in space. [, ]

Q3: Is this compound compatible with other materials?

A3: The compatibility of this compound depends on the specific materials and conditions:

  • Polymers: this compound is a monomer for polyoxymethylene (POM) synthesis. It shows compatibility with other monomers like ethylene oxide, 1,3-dioxolane, and styrene during copolymerization reactions. [, , , ]
  • Solvents: It exhibits solubility in various solvents, including methanol, nitrobenzene, and chlorinated paraffins. [, , ]
  • Catalysts: this compound interacts with various catalysts, including acidic catalysts like boron trifluoride etherate, phosphotungstic acid, and heteropolyacids, as well as metallic catalysts like rhodium(II). [, , , , , ]

Q4: How stable is this compound under various conditions?

A4: this compound exhibits variable stability depending on the conditions:

  • Thermal Stability: It undergoes thermal decomposition at elevated temperatures, primarily yielding formaldehyde. The decomposition kinetics have been studied using techniques like shock tubes. [, , ]
  • Chemical Stability: this compound is susceptible to acid-catalyzed ring-opening reactions, which are essential for its polymerization. [, , ] It can also undergo reactions like hydrogen abstraction by radicals like hydroxyl radicals and chlorine atoms. []

Q5: What is the role of catalysts in reactions involving this compound?

A5: Catalysts play a crucial role in reactions involving this compound by influencing reaction rates, selectivity, and product distribution. For instance:

  • Ring-Opening Polymerization: Lewis acids, such as boron trifluoride etherate and phosphotungstic acid, are commonly employed to catalyze the ring-opening polymerization of this compound to yield polyoxymethylene. [, , , ]
  • Cyclotrimerization Reactions: Keggin-type heteropolyacids have demonstrated high catalytic activity in the cyclotrimerization of aliphatic aldehydes to form the corresponding 2,4,6-trialkyl-1,3,5-trioxanes. []
  • Organic Synthesis: Rhodium(II) catalysts have been employed in denitrogenative coupling reactions with this compound to access nine-membered 1,3,5,7-trioxazonines. []

Q6: What factors influence the selectivity of reactions involving this compound?

A6: Several factors can affect reaction selectivity when working with this compound:

  • Catalyst Choice: Different catalysts can favor specific reaction pathways. For example, heteropolyacids are highly selective for cyclotrimerization of aldehydes, while Lewis acids are often used for polymerization. [, ]
  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction pathway and selectivity. For instance, higher temperatures can lead to decomposition products rather than desired trioxane derivatives. []
  • Substrate Structure: The structure of the other reactants, such as the specific aldehyde used in cyclotrimerization, can influence the selectivity towards a particular this compound derivative. []

Q7: How is computational chemistry employed in this compound research?

A7: Computational chemistry provides valuable insights into the properties and reactivity of this compound:

  • Mechanism Elucidation: Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the carbonylation of dimethoxymethane to methyl methoxyacetate. []
  • Kinetic Modeling: Theoretical calculations, including transition state theory (TST) calculations, are essential for kinetic modeling of reactions involving this compound, such as its thermal decomposition and reactions with radicals. [, , ]
  • Conformational Analysis: Computational methods allow the exploration of different conformations of this compound and the analysis of stereoelectronic effects, such as anomeric effects. []

Q8: What is the environmental fate of this compound?

A8: this compound can enter the environment through various pathways:

  • Atmospheric Release: It can be released into the atmosphere from industrial processes and the degradation of certain polymers. []

Q9: How does this compound degrade in the environment?

A9:

  • Atmospheric Degradation: In the atmosphere, this compound is primarily degraded through reactions with hydroxyl radicals, forming radicals like c-C3H5O3(•) and (c-C3H5O3)O2(•), ultimately leading to smaller molecules like carbon dioxide and water. []

Q10: What is the solubility of this compound in different solvents?

A10: The solubility of this compound varies depending on the solvent and temperature. For instance:

  • Methanol: Experimental data on the solubility of solid this compound in methanol at different temperatures has been correlated using thermodynamic models like the UNIQUAC equation. []
  • Other Solvents: Solubility studies have been conducted in systems containing this compound, methyl acrylate, methyl acetate, and water using models like NRTL and UNIQUAC. []

Q11: How can this compound be recycled or managed as waste?

A11:

    Q12: What are some historical milestones in this compound research?

    A12:

      Q13: What are some cross-disciplinary applications of this compound research?

      A13:

      • Polymer Science: this compound is a crucial monomer for polyoxymethylene, a high-performance engineering plastic. Research in this area involves polymerization techniques, copolymerization with various comonomers, and the development of new catalysts. [, , , ]
      • Catalysis: The use of this compound in various catalytic reactions, such as those involving heteropolyacids and rhodium(II) catalysts, highlights its importance in synthetic organic chemistry. [, ]
      • Astrochemistry: The potential presence of this compound and other polyoxymethylenes in comets has sparked interest in its spectroscopic characterization, as it could provide insights into prebiotic chemistry. [, ]

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.